

PKI-402 pharmacokinetics optimization

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Compound Focus: Pki-402

CAS No.: 1173204-81-3

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PKI-402 Core Information

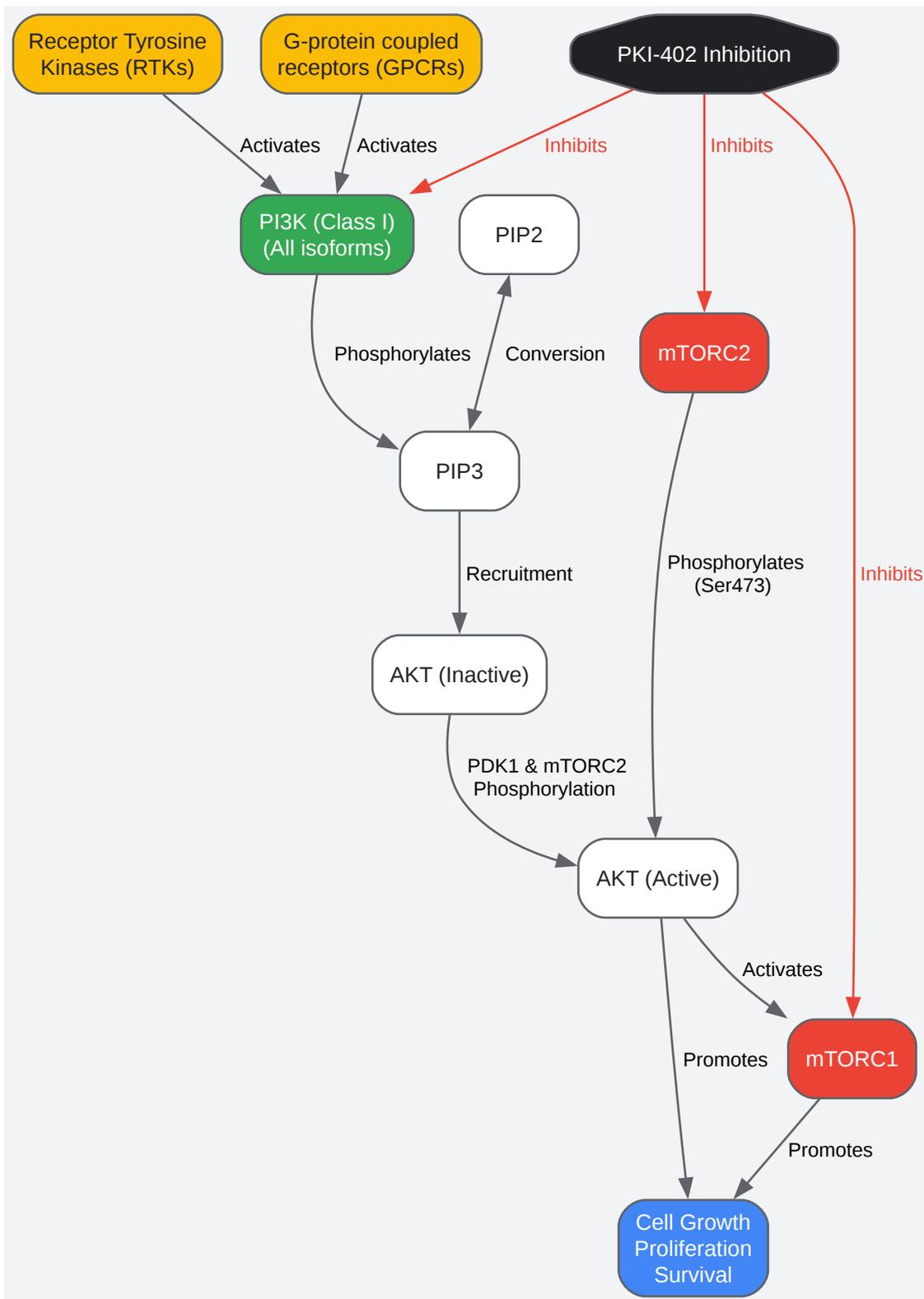
The following table summarizes the key biochemical and cellular data available for **PKI-402**, which is foundational for any experimental protocol [1]:

Property	Description / Value
Molecular Weight	570.65 g/mol [1]
Targets	Dual pan-PI3K/mTOR inhibitor [1]
IC ₅₀ (Cell-free assays)	PI3K α : 2 nM, PI3K β : 7 nM, PI3K γ : 16 nM, PI3K δ : 14 nM, mTOR: 3 nM [1]
IC ₅₀ (Mutants)	PI3K α E545K: 3 nM, PI3K α H1047R: 3 nM [1]
Cellular Activity (IC ₅₀)	Inhibition of Akt T308 phosphorylation (MDA-MB-361 cells): 5 nM [1]
Cytotoxicity (IC ₅₀)	Varies by cell line (e.g., 21 nM in PC3 cells, 6-349 nM across a panel of human tumor lines) [1]
In Vivo Efficacy	Inhibits tumor growth in MDA-MB-361, U87MG, and A549 xenograft mouse models at 25-100 mg/kg [1]

Mechanism of Action and Signaling Pathway

PKI-402 is a potent, dual-targeted inhibitor that simultaneously targets all Class I phosphatidylinositol 3-kinase (PI3K) isoforms and the mammalian target of rapamycin (mTOR) within the PI3K-Akt-mTOR pathway [2] [1]. This pathway is frequently mutated in cancers and leads to increased cell proliferation, survival, and chemoresistance [3].

The diagram below illustrates the signaling pathway and where **PKI-402** acts:



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By inhibiting this pathway, **PKI-402** disrupts downstream signals for cell growth and survival. In cancer cells, it can induce apoptosis (programmed cell death), as evidenced by the appearance of cleaved PARP, a marker for apoptosis [1]. Research in ovarian cancer models suggests it can degrade the anti-apoptotic protein Mcl-1 through autophagy, further promoting cell death [3].

Experimental Protocols and Handling

Based on the manufacturer's data and related literature, here are key methodologies for working with **PKI-402** [1]:

In Vitro Kinase Assay (Fluorescence Polarization)

- **Purpose:** To determine the half-maximal inhibitory concentration (IC_{50}) of **PKI-402** against PI3K isoforms and mTOR.
- **Protocol:**
 - **Reaction Buffer:** 20 mM Hepes (pH 7.5), 2 mM $MgCl_2$, 0.05% CHAPS, 0.01% β -mercaptoethanol.
 - **Substrates/Co-factors:** 20 μ M PIP_2 , 25 μ M ATP.
 - **Procedure:** Run the reaction in a 384-well plate for 30 minutes at room temperature. Stop the reaction with a buffer containing 100 mM Hepes (pH 7.5), 4 mM EDTA, and 0.05% CHAPS.
 - **Detection:** Add a detection mix with a fluorescent probe (10 nM) and GST-GRP1 protein (40 nM). Incubate for 2 hours and measure fluorescence polarization.

Cell-Based Assay for Target Engagement

- **Purpose:** To confirm the inhibition of the PI3K/mTOR pathway in cultured cells.
- **Cell Lines:** Data is available for a wide panel, including MDA-MB-361 (breast cancer, PIK3CA mutant), PC3 (prostate cancer, PTEN mutant), and A549 (lung cancer) [1].
- **Protocol:**
 - **Treatment:** Treat cells with **PKI-402** for a defined period (e.g., 4 hours for phosphorylation analysis, 72 hours for proliferation).
 - **Key Readouts:**
 - **Western Blotting:** Analyze inhibition of phosphorylation of key pathway components like Akt (at T308 and S473), p70S6K, and 4EBP1.
 - **Viability/Proliferation:** Use assays like CellTiter 96 AQueous to determine growth inhibition (IC_{50}).

Frequently Asked Questions

Q1: What is the recommended solvent for preparing PKI-402 stock solutions? A1: DMSO is the recommended solvent. A stock concentration of 10 mg/mL (17.52 mM) can be achieved by warming in a 50°C water bath with ultrasonication. Note that moisture-absorbing DMSO can reduce solubility, so always use fresh DMSO [1].

Q2: Has PKI-402 been tested in animal models, and at what doses? A2: Yes, **PKI-402** has shown efficacy in female nude mice bearing xenograft tumors (e.g., MDA-MB-361, U87MG, A549). It was administered intravenously at doses ranging from 25 mg/kg to 100 mg/kg daily [1].

Q3: What is the advantage of using a dual PI3K/mTOR inhibitor like PKI-402 over a selective PI3K inhibitor? A3: Dual inhibitors can target all catalytic forms of PI3K and both mTOR complexes (mTORC1 and mTORC2) simultaneously. This comprehensive blockade can more effectively overcome the feedback activation of Akt that is often observed when only mTORC1 is inhibited, leading to more potent anti-tumor activity [2].

Troubleshooting Common Scenarios

Issue	Potential Cause	Suggested Solution
Low potency or efficacy in cellular assays.	Instability of compound in solution; degradation over time.	Prepare fresh stock solutions for critical experiments. Use dry, fresh DMSO and minimize freeze-thaw cycles.
Poor solubility in aqueous cell culture media.	High final DMSO concentration; compound precipitation.	Ensure final DMSO concentration is $\leq 0.1-0.5\%$. For in vivo work, use a recommended vehicle like a homogeneous suspension in CMC-Na [1].
Lack of observed effect on p-Akt (S473).	Compensatory signaling from other pathways; specific cellular context.	PKI-402 is a direct mTORC2 inhibitor. Verify the model's genetic background (e.g., PIK3CA mutation) [3]. Check other pathway markers like p-4EBP1.

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References

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